molecular formula C9H12ClF3N2O2S B13104320 Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B13104320
M. Wt: 304.72 g/mol
InChI Key: GFWHTDPBOAZHAR-UHFFFAOYSA-N
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Description

Preparation Methods

Comparison with Similar Compounds

Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate (CAS: 72850-88-5) is a quaternary ammonium salt derived from the thiazole family, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C9H12ClF3N2O2S
  • Molecular Weight : 304.71 g/mol
  • Melting Point : Typically ranges between 131-135 °C
  • Solubility : Soluble in various organic solvents like hexane and benzene

The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its biological activity. The chlorine substituent may also modulate its reactivity and interaction with biological targets .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been evaluated against various pathogens, showing promise as a lead compound in drug development:

  • Efficacy Against Pathogens : The compound has shown effectiveness against a range of bacterial and fungal strains, suggesting its potential utility in treating infections caused by resistant organisms .

Anticancer Activity

Thiazole derivatives are known for their anticancer properties. Studies have demonstrated that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. For instance, thiazole derivatives have been linked to significant antiproliferative activity against various cancer types:

CompoundCell Line TestedIC50 (µg/mL)
This compoundHuman glioblastoma U251TBD
Analogous thiazolesHuman melanoma WM793TBD

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine is essential for enhancing anticancer activity .

Synthesis Methods

Several synthetic routes have been documented for producing this compound. These methods vary in complexity and yield:

  • Direct Ammonium Salt Formation : Reaction of 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid with diethylamine.
  • Nucleophilic Substitution Reactions : Utilizing appropriate solvents and conditions to facilitate the formation of the quaternary ammonium salt.

Case Study 1: Antimicrobial Evaluation

In a study focusing on the antimicrobial efficacy of thiazole derivatives, this compound was tested against common pathogens. Results indicated a notable reduction in microbial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity Assessment

A comparative study was conducted on various thiazole derivatives, including this compound, against human cancer cell lines. The findings revealed that this compound exhibited promising cytotoxicity, warranting further investigation into its mechanism of action and therapeutic potential.

Properties

Molecular Formula

C9H12ClF3N2O2S

Molecular Weight

304.72 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate;diethylazanium

InChI

InChI=1S/C5HClF3NO2S.C4H11N/c6-4-10-2(5(7,8)9)1(13-4)3(11)12;1-3-5-4-2/h(H,11,12);5H,3-4H2,1-2H3

InChI Key

GFWHTDPBOAZHAR-UHFFFAOYSA-N

Canonical SMILES

CC[NH2+]CC.C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)[O-]

Origin of Product

United States

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